![molecular formula C14H12N2O2 B15146549 n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine typically involves the condensation of 3-methoxyaniline with salicylaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Hydroxyphenyl)-1,3-benzoxazol-2-amine
- N-(3-Chlorophenyl)-1,3-benzoxazol-2-amine
- N-(3-Nitrophenyl)-1,3-benzoxazol-2-amine
Uniqueness
N-(3-Methoxyphenyl)-1,3-benzoxazol-2-amine is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and its interaction with biological targets. The methoxy group can also enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16) |
Clave InChI |
DUYZNNBHOFIAMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
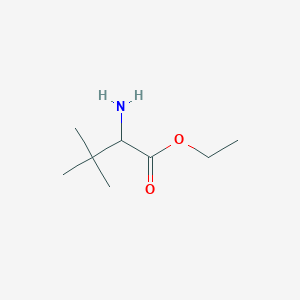
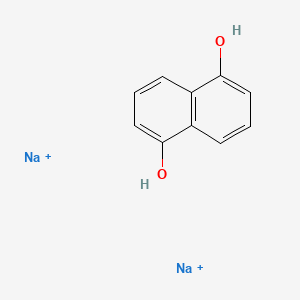

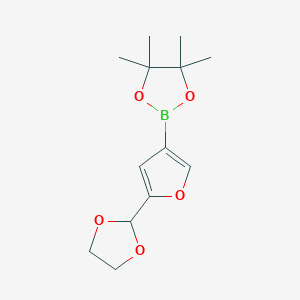
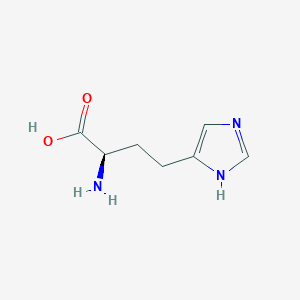
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
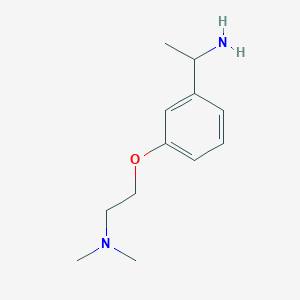
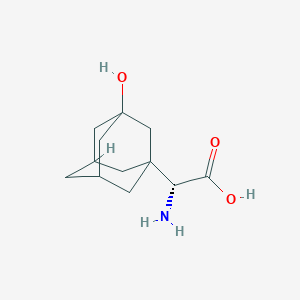
![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
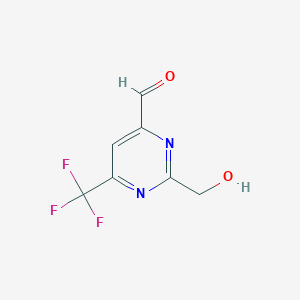
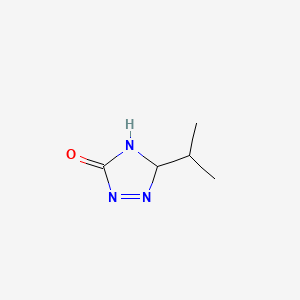
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
